molecular formula C20H13IN4O2S B11642181 3-iodo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

3-iodo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B11642181
M. Wt: 500.3 g/mol
InChI Key: CGJGTFCHMMCQQF-UHFFFAOYSA-N
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Description

3-iodo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a unique structure combining an iodinated benzamide with an oxazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophilic substitution can be facilitated by bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-iodo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo-pyridine moiety may bind to active sites, inhibiting or modulating the activity of these targets. The iodine atom can also play a role in enhancing the compound’s binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is unique due to the combination of its iodinated benzamide and oxazolo-pyridine moieties. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H13IN4O2S

Molecular Weight

500.3 g/mol

IUPAC Name

3-iodo-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H13IN4O2S/c21-14-6-1-4-12(10-14)18(26)25-20(28)23-15-7-2-5-13(11-15)19-24-17-16(27-19)8-3-9-22-17/h1-11H,(H2,23,25,26,28)

InChI Key

CGJGTFCHMMCQQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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